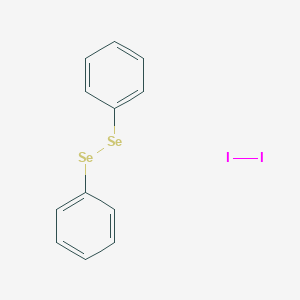
Molecular iodine;(phenyldiselanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular iodine;(phenyldiselanyl)benzene is a compound that combines the properties of molecular iodine and (phenyldiselanyl)benzene. Molecular iodine is known for its role as a mild, green, and nontoxic Lewis acid catalyst in various organic transformations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of molecular iodine;(phenyldiselanyl)benzene typically involves the reaction of molecular iodine with (phenyldiselanyl)benzene under specific conditions. One common method involves the use of molecular iodine as an electrophilic iodinating agent in the presence of a suitable solvent . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and atom-efficient oxidants in combination with molecular iodine can enhance the green chemical profile of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Molecular iodine;(phenyldiselanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: Molecular iodine acts as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: The compound can participate in reduction reactions under specific conditions.
Substitution: Molecular iodine can promote nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include molecular iodine, oxidants, and nucleophiles. The reaction conditions may involve the use of solvents such as hexane or chloroform, or solvent-free protocols to enhance the green chemical profile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iodinated organic compounds, while substitution reactions can produce a variety of new organic molecules .
Applications De Recherche Scientifique
Molecular iodine;(phenyldiselanyl)benzene has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of molecular iodine;(phenyldiselanyl)benzene involves its role as a Lewis acid catalyst and oxidizing agent. Molecular iodine can activate organic substrates by facilitating the formation of electrophilic intermediates, which then undergo further reactions to form the desired products . The compound’s molecular targets and pathways include the activation of nucleophiles and the promotion of electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Molecular iodine;(phenyldiselanyl)benzene can be compared with other similar compounds, such as:
Phenyliodine(III)diacetate (PIDA): A widely used hypervalent iodine compound known for its oxidizing properties and applications in organic synthesis.
Iodobenzene: An aromatic compound containing iodine, used in various organic reactions.
Hypervalent iodine compounds: Including (diacetoxyiodo)benzene and iodosobenzene, which are used as oxidizing agents in organic chemistry.
Propriétés
Numéro CAS |
59411-08-4 |
|---|---|
Formule moléculaire |
C12H10I2Se2 |
Poids moléculaire |
566.0 g/mol |
Nom IUPAC |
molecular iodine;(phenyldiselanyl)benzene |
InChI |
InChI=1S/C12H10Se2.I2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;1-2/h1-10H; |
Clé InChI |
CLWGFAMYQSGGGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2.II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


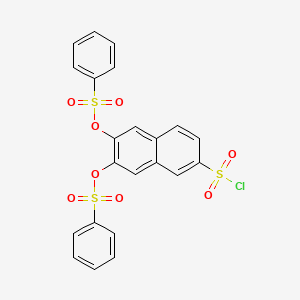
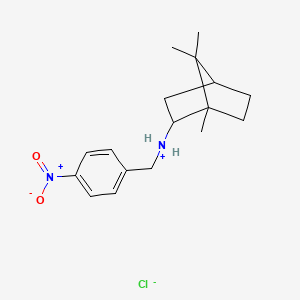

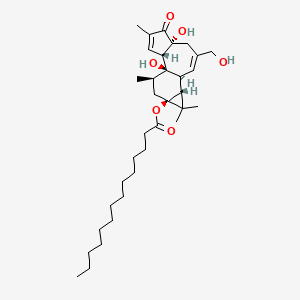
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
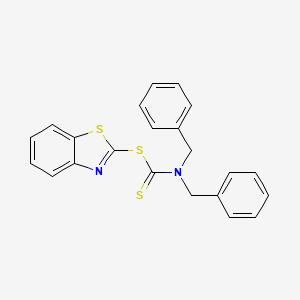
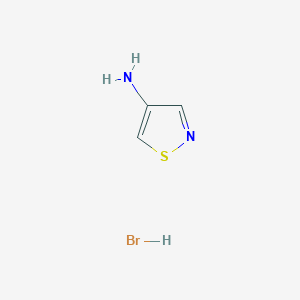
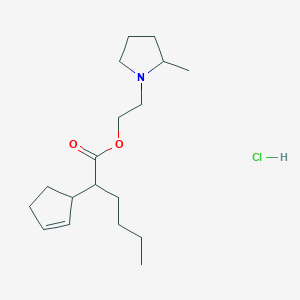
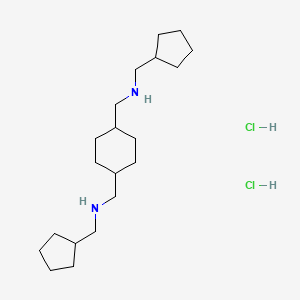
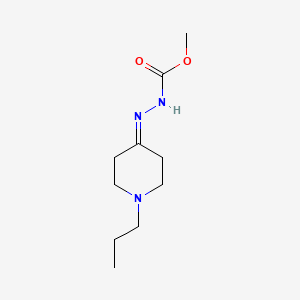

![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)

